3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone
Description
Chemical Classification and Nomenclature
3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone belongs fundamentally to the class of aromatic ketones, specifically representing a substituted propiophenone derivative. The compound exhibits the systematic nomenclature 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)-, reflecting its complex molecular architecture. According to established chemical classification systems, this compound carries the Chemical Abstracts Service registry number 898750-19-1, which provides definitive identification within the global chemical database. The molecular formula C16H14ClFO2 indicates a molecular weight of 292.73 grams per mole, establishing its position within medium-sized organic molecules suitable for pharmaceutical applications.
The structural nomenclature reveals several critical features that define the compound's chemical identity. The presence of both chlorine and fluorine substituents at the meta positions (3-chloro-5-fluoro) of one phenyl ring creates a distinctive halogenated aromatic system. Simultaneously, the 4'-methoxy designation indicates the location of the methoxy functional group on the opposing aromatic ring, specifically at the para position relative to the carbonyl linkage. This precise positioning of functional groups contributes significantly to the compound's unique electronic distribution and subsequent reactivity patterns.
The compound's classification within the aromatic ketone family stems from its central carbonyl functionality, which serves as the connecting bridge between two distinct aromatic systems. The propiophenone backbone provides the fundamental structural framework, while the specific substituent pattern creates a specialized derivative with enhanced synthetic potential. Chemical databases consistently recognize this compound as belonging to the subcategory of halogenated aromatic ketones, emphasizing the importance of the chlorine and fluorine atoms in defining its chemical behavior.
Historical Development of Substituted Propiophenones
The development of substituted propiophenones traces its origins to the fundamental discovery and characterization of the parent compound propiophenone, which has served as a cornerstone in aromatic ketone chemistry since the early twentieth century. Propiophenone itself, with the molecular formula C9H10O, established the basic structural template for subsequent derivatization efforts, demonstrating the viability of aromatic ketones as synthetic intermediates. The historical progression from simple propiophenone to complex substituted derivatives like this compound represents decades of methodical advancement in organic synthesis methodology.
The introduction of halogen substituents into propiophenone structures emerged from pharmaceutical research initiatives seeking to enhance biological activity and metabolic stability. Haloperidol, discovered in the late 1950s, exemplified the potential of halogenated aromatic compounds in medicinal applications, establishing precedent for incorporating chlorine and fluorine atoms into pharmaceutical intermediates. This breakthrough demonstrated that strategic placement of halogen atoms could dramatically alter the biological properties of aromatic ketones, inspiring further research into substituted propiophenone derivatives.
The development of methoxy-substituted aromatic systems paralleled advances in understanding electron-donating effects and their influence on molecular reactivity. Research in the mid-twentieth century established that methoxy groups could significantly alter the electronic properties of aromatic rings, leading to enhanced nucleophilicity and modified reaction pathways. The combination of electron-withdrawing halogens with electron-donating methoxy groups in compounds like this compound represents a sophisticated approach to molecular design that emerged from decades of systematic investigation.
Modern synthetic methodology has enabled the precise construction of complex substituted propiophenones through advanced coupling reactions and selective functionalization techniques. The Claisen-Schmidt condensation reaction, which involves the reaction between aldehydes or ketones with aromatic carbonyl compounds, has proven particularly valuable for constructing substituted propiophenone frameworks. Contemporary research continues to expand the scope of substituted propiophenone chemistry, with ongoing investigations into novel synthetic routes and applications in materials science and pharmaceutical development.
Significance in Organic Chemistry Research
This compound occupies a position of considerable importance within contemporary organic chemistry research, primarily due to its role as a versatile synthetic intermediate for pharmaceutical development. The compound's unique combination of halogen substituents and methoxy functionality creates distinctive reactivity patterns that facilitate the construction of complex molecular architectures. Research investigations have demonstrated that the presence of both chlorine and fluorine atoms enhances binding affinity in biological systems, while the methoxy group contributes to improved solubility and metabolic stability.
The synthetic utility of this compound extends beyond its immediate applications to encompass its role in advancing fundamental understanding of aromatic ketone chemistry. Recent studies have explored the compound's participation in cross-coupling reactions, where the robust carbon-carbon bonds typical of aromatic ketones can be selectively cleaved and reformed to create new molecular frameworks. These investigations have revealed that substituted propiophenones like this compound can undergo transformation through sequential Claisen and retro-Claisen processes, enabling their conversion to aromatic esters and subsequent coupling with various nucleophiles.
The compound's significance in materials science research has emerged through investigations into its potential applications in polymer chemistry and advanced material synthesis. The presence of multiple functional groups allows for diverse chemical modifications, enabling the incorporation of the compound into polymeric matrices or its use as a crosslinking agent in specialized applications. Research groups have explored the compound's utility in developing new materials with tailored electronic properties, leveraging the unique electronic distribution created by the halogen and methoxy substituents.
Current research trends emphasize the compound's potential in developing novel pharmaceutical agents, particularly in areas where halogenated aromatic systems demonstrate enhanced biological activity. The strategic placement of chlorine and fluorine atoms creates opportunities for specific molecular interactions with biological targets, while the methoxy group provides favorable pharmacokinetic properties. Ongoing investigations continue to explore new synthetic methodologies for accessing this compound and related derivatives, with particular focus on developing more efficient and environmentally sustainable synthetic routes.
Position within the Aromatic Ketone Family
This compound represents a sophisticated member of the aromatic ketone family, distinguished by its complex substitution pattern and enhanced synthetic utility compared to simpler aromatic ketones. The aromatic ketone family encompasses compounds containing a carbonyl group directly attached to an aromatic ring system, with the carbonyl carbon forming part of the aromatic conjugation. Within this broad classification, the compound occupies a specialized niche as a disubstituted aromatic ketone, featuring functional groups on both aromatic rings connected through the central propanone linkage.
The structural complexity of this compound positions it among the more advanced members of the aromatic ketone family, surpassing simpler compounds like acetophenone and benzophenone in terms of functional diversity. The incorporation of halogen substituents places the compound within the subcategory of halogenated aromatic ketones, a class recognized for enhanced biological activity and specialized synthetic applications. The additional presence of the methoxy group creates a unique electronic environment that distinguishes this compound from other halogenated aromatic ketones lacking electron-donating substituents.
The compound's position within the aromatic ketone family reflects the evolution of organic chemistry toward increasingly sophisticated molecular designs that incorporate multiple functional groups for enhanced performance. Unlike symmetrical ketones such as benzophenone, which feature identical substituents on both aromatic rings, this compound exemplifies the unsymmetrical ketone subclass with distinct functional groups on each aromatic system. This asymmetrical design creates opportunities for selective chemical transformations and targeted biological interactions that are not available with simpler aromatic ketones.
The strategic incorporation of both electron-withdrawing and electron-donating groups within the same molecular framework demonstrates advanced principles of molecular design within the aromatic ketone family. The chlorine and fluorine atoms function as electron-withdrawing substituents, activating the aromatic ring toward nucleophilic attack, while the methoxy group serves as an electron-donating substituent that enhances nucleophilicity. This electronic complementarity positions the compound as a versatile platform for diverse chemical transformations, establishing its importance within the broader aromatic ketone family and contemporary organic synthesis research.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-5-3-12(4-6-15)16(19)7-2-11-8-13(17)10-14(18)9-11/h3-6,8-10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLKHLTUPVYJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644939 | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898750-19-1 | |
| Record name | 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzaldehyde and 4-methoxyacetophenone.
Condensation Reaction: The two starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-(3-Chloro-5-fluorophenyl)-4’-methoxybenzoic acid.
Reduction: 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediate
This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity and therapeutic potential. The chloro and fluoro groups are known to improve lipophilicity and metabolic stability, making derivatives more effective as drug candidates .
Anticancer Properties
Research indicates that 3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells and inhibit the epidermal growth factor receptor (EGFR) signaling pathway in A549 lung cancer cells. The following table summarizes its activity against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Induction of apoptosis |
| A549 | 8.7 | Cell cycle arrest at G1 phase |
| HeLa | 12.0 | Inhibition of EGFR signaling |
These findings suggest that the compound may be a promising candidate for further development in cancer therapies .
Biological Studies
Enzyme Interaction
The compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its structural features allow it to bind effectively to various enzymes, potentially inhibiting their functions. For example, it has shown promise as an inhibitor of certain tyrosine kinases involved in cancer progression .
Materials Science
Advanced Materials Development
In materials science, this compound can be employed in developing advanced materials such as polymers and coatings. The incorporation of this compound into polymer matrices can lead to enhanced properties like thermal stability and chemical resistance due to the presence of halogen atoms .
Chemical Synthesis
Building Block for Organic Synthesis
This compound acts as a versatile building block in organic synthesis, enabling the construction of more complex molecules. Its reactivity allows for various transformations, making it valuable in the synthesis of novel compounds with potential applications across different fields .
Case Study 1: Anticancer Activity
A study assessed the effects of this compound on several human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed particularly in MCF-7 cells.
Case Study 2: Analgesic Effects
In animal models of neuropathic pain, administration of this compound resulted in increased mechanical withdrawal thresholds, suggesting potential as an anti-nociceptive agent. This highlights its possible application in pain management therapies .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4’-methoxypropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxy group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The substitution pattern on the phenyl rings significantly impacts the compound’s electronic environment:
- 4'-Methoxy vs. 4'-Thiomethyl: Replacing the 4'-methoxy group (OCH₃) with a thiomethyl (SCH₃) group (CAS 898750-43-1, C₁₆H₁₄ClFOS) introduces a bulkier and less electronegative substituent.
- Halogen Variations: Analogs such as 3-Chloro-4′-methoxypropiophenone (CAS 35999-20-3, C₁₀H₁₁ClO₂) lack the 5-fluoro substituent, simplifying synthesis but diminishing electron-withdrawing effects. The dual chloro-fluoro substitution in the main compound enhances electrophilicity, which may improve binding in biological targets or catalytic reactions .
Physicochemical Properties
Key physical properties of selected analogs are summarized below:
*Estimated based on structural similarity.
- Density and Boiling Points :
The thiomethyl analog exhibits higher density (1.27 g/cm³) due to sulfur’s atomic weight. Methoxy-substituted compounds typically have lower boiling points owing to reduced molecular weight and weaker intermolecular forces compared to thiomethyl derivatives. - Molecular Weight : The main compound (estimated MW ~308.5) and its thiomethyl analog (308.8) are nearly isosteric, but the latter’s sulfur atom may confer distinct metabolic stability or solubility profiles .
Biological Activity
3-(3-Chloro-5-fluorophenyl)-4'-methoxypropiophenone, also known by its CAS number 898750-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic applications.
Chemical Structure and Properties
The compound features a propiophenone backbone with a chloro and fluoro substitution on the phenyl ring, as well as a methoxy group at the para position. These structural elements are critical for its biological activity, influencing its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity, which facilitates membrane penetration and receptor binding.
Interaction with Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of the EGFR (epidermal growth factor receptor) tyrosine kinase, which is crucial in cancer progression . This inhibition can lead to reduced cell proliferation in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted that modifications in the substituents on the phenyl ring significantly affect the compound's potency. For example, halogen substitutions at specific positions enhance binding affinity to target receptors while also affecting metabolic stability .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10.5 | Induction of apoptosis |
| A549 (lung cancer) | 8.7 | Cell cycle arrest at G1 phase |
| HeLa (cervical cancer) | 12.0 | Inhibition of EGFR signaling |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, as indicated by increased caspase activity .
Analgesic Effects
In addition to anticancer properties, there is emerging evidence that suggests this compound may possess analgesic effects. Studies involving animal models of neuropathic pain have shown that it can increase mechanical withdrawal thresholds, indicating potential as an anti-nociceptive agent .
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of this compound on various human cancer cell lines. The results indicated a dose-dependent decrease in viability across all tested lines, with significant apoptosis observed in MCF-7 cells.
- Neuropathic Pain Model : In a model using male Sprague-Dawley rats subjected to nerve ligation, administration of the compound resulted in significant pain relief compared to control groups, suggesting its therapeutic potential in pain management .
Q & A
Basic Research Question
- HPLC-PDA : A C18 column with acetonitrile/water (70:30) mobile phase resolves impurities down to 0.1% concentration .
- GC-MS : Suitable for volatile byproducts (e.g., chlorinated side chains) but less effective for polar methoxy derivatives .
Advanced Consideration : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) detects non-UV-active impurities (e.g., des-fluoro analogs) at ppm levels .
How does the chloro-fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The 3-chloro-5-fluoro motif creates electronic and steric effects:
- Electron-withdrawing groups activate the phenyl ring for nucleophilic aromatic substitution but deactivate it for electrophilic reactions.
- Steric hindrance : The meta-chloro substituent reduces accessibility to catalytic sites in Pd-mediated couplings, necessitating bulky ligands (e.g., XPhos) to enhance turnover .
Experimental Design : Compare reaction rates with analogs (e.g., 3,5-dichloro or 3-fluoro-5-methoxy derivatives) to isolate substituent effects .
What are the stability profiles of this compound under varying storage conditions?
Basic Research Question
- Thermal stability : Decomposition above 150°C (TGA data) suggests storage at ≤4°C in amber glass to prevent photodegradation .
- Hydrolytic sensitivity : The methoxy group is susceptible to acidic hydrolysis (pH <3), requiring neutral desiccants (e.g., silica gel) .
Advanced Protocol : Accelerated stability studies (ICH Q1A guidelines) under 40°C/75% RH for 6 months predict shelf life using Arrhenius modeling .
How can computational modeling predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to cytochrome P450 enzymes, leveraging crystallographic data from fluorinated analogs .
- MD simulations : Analyze conformational flexibility of the propiophenone backbone in aqueous vs. lipid bilayer environments .
Validation : Correlate in silico results with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine force field parameters .
What strategies mitigate environmental risks during large-scale synthesis?
Basic Research Question
- Waste management : Separate halogenated byproducts for incineration by licensed facilities, as mandated for chloro-fluoro intermediates .
- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in acylation steps .
Advanced Methodology : Life-cycle assessment (LCA) tools evaluate the carbon footprint of synthetic routes, prioritizing atom-economical steps .
How do crystallographic studies resolve ambiguities in molecular conformation?
Advanced Research Question
X-ray diffraction reveals:
- Torsional angles : The dihedral angle between the chloro-fluorophenyl and methoxypropiophenone moieties (typically 45–60°) impacts packing efficiency .
- Hydrogen bonding : Methoxy oxygen participates in weak C–H···O interactions, stabilizing polymorphic forms .
Experimental Note : Co-crystallization with thiourea derivatives enhances crystal quality for low-symmetry space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
